molecular formula C13H12O6 B3008474 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 314745-57-8

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B3008474
CAS No.: 314745-57-8
M. Wt: 264.233
InChI Key: BDJZAKFLBOEMNK-UHFFFAOYSA-N
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Description

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 2-methylbenzofuran with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of ethers or esters

Scientific Research Applications

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Carboxyethoxy)-2-naphthoic acid
  • 2-(1-Carboxyethoxy)-5-fluorobenzoic acid

Uniqueness

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-11(13(16)17)9-5-8(3-4-10(9)19-6)18-7(2)12(14)15/h3-5,7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZAKFLBOEMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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